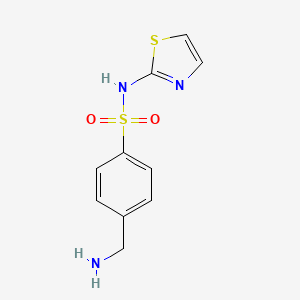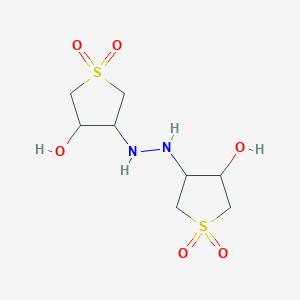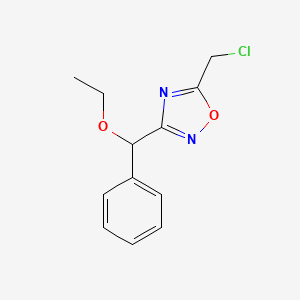
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- is a heterocyclic compound that belongs to the oxadiazole family
Vorbereitungsmethoden
The synthesis of 1,2,4-oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of carboxylic acids with hydroxyamidines, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process. Industrial production methods may involve continuous flow reactors to optimize the synthesis and purification processes .
Analyse Chemischer Reaktionen
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of oxadiazole N-oxides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1,2,4-oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds share a similar heterocyclic structure but differ in the presence of a nitrogen atom in the ring.
1,3,4-Oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to distinct chemical properties and applications.
The uniqueness of 1,2,4-oxadiazole, 5-(chloromethyl)-3-(ethoxyphenylmethyl)- lies in its specific substituents and their influence on its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1378260-47-9 |
|---|---|
Molekularformel |
C12H13ClN2O2 |
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
5-(chloromethyl)-3-[ethoxy(phenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-16-11(9-6-4-3-5-7-9)12-14-10(8-13)17-15-12/h3-7,11H,2,8H2,1H3 |
InChI-Schlüssel |
QLVSRJXSHGSVLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=CC=C1)C2=NOC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


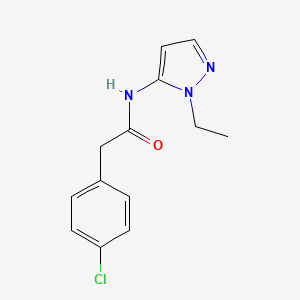
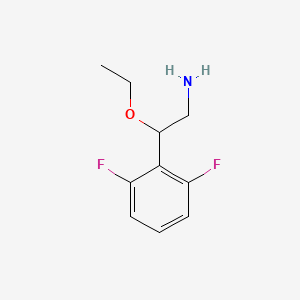
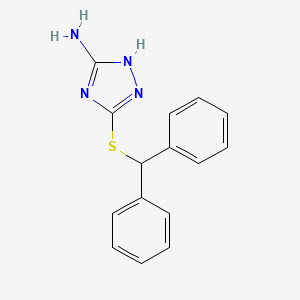
![Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15096563.png)
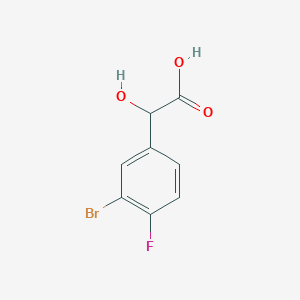
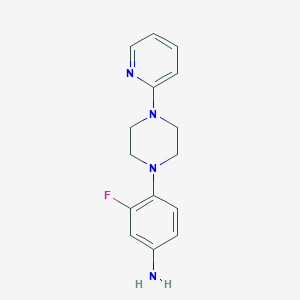
![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)
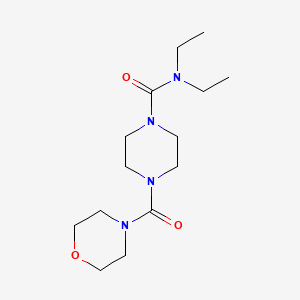
![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)
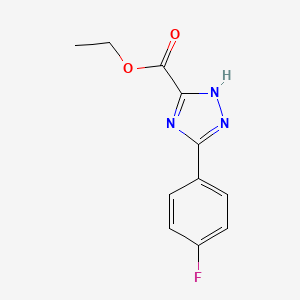
![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B15096621.png)
